molecular formula C10H14ClN3S B13057883 1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea

Cat. No.: B13057883
M. Wt: 243.76 g/mol
InChI Key: GTHPWTOCJNORAH-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of an amino group, a chlorine atom, and an isopropyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea typically involves the reaction of 2-amino-4-chlorophenyl isothiocyanate with isopropylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorophenyl phenyl ether
  • 2-Amino-4-chlorobenzyl alcohol
  • 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine

Uniqueness

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea is unique due to the presence of the isopropyl group attached to the thiourea moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

1-(2-amino-4-chlorophenyl)-3-propan-2-ylthiourea

InChI

InChI=1S/C10H14ClN3S/c1-6(2)13-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,12H2,1-2H3,(H2,13,14,15)

InChI Key

GTHPWTOCJNORAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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